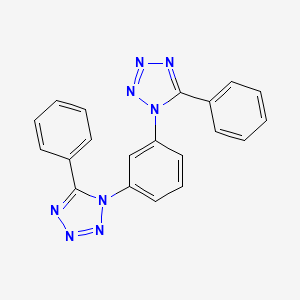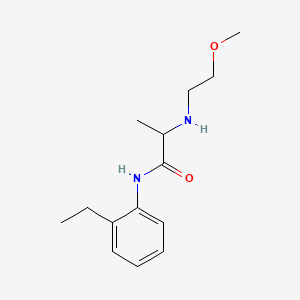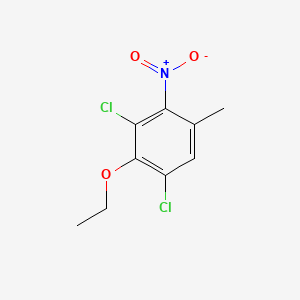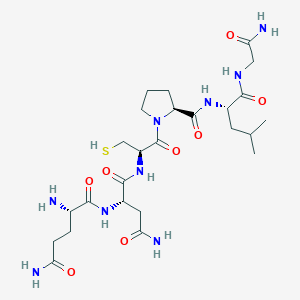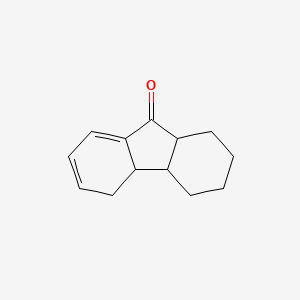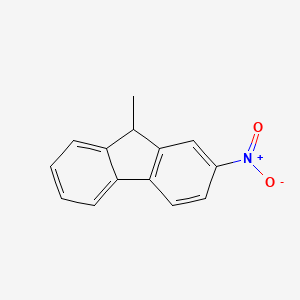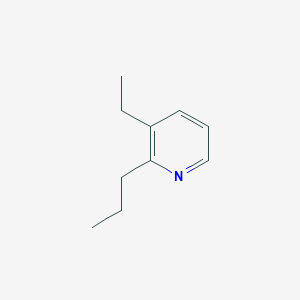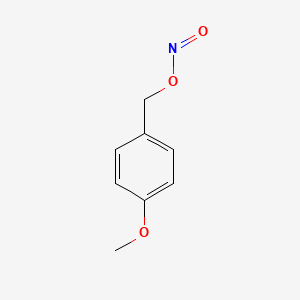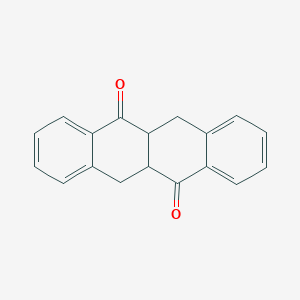
5a,6,11a,12-Tetrahydrotetracene-5,11-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5a,6,11a,12-Tetrahydrotetracene-5,11-dione is a chemical compound that belongs to the tetracene family Tetracenes are polycyclic aromatic hydrocarbons consisting of four linearly fused benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5a,6,11a,12-Tetrahydrotetracene-5,11-dione typically involves the hydrogenolytic transformation of 5a,11a-epoxyhexahydronaphthacene-5,6,11,12-tetrones. This process is catalyzed by hydrogenation using palladium on carbon (H₂ Pd–C) as a catalyst . The reaction conditions include the use of hydrogen gas under controlled pressure and temperature to achieve the desired dione derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade catalysts, and ensuring efficient purification processes to obtain high yields of the compound.
Análisis De Reacciones Químicas
Types of Reactions
5a,6,11a,12-Tetrahydrotetracene-5,11-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the dione to its corresponding diol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the tetracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted tetracenes, quinones, and diols, depending on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
5a,6,11a,12-Tetrahydrotetracene-5,11-dione has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals, particularly in the treatment of cancer.
Mecanismo De Acción
The mechanism of action of 5a,6,11a,12-Tetrahydrotetracene-5,11-dione involves its interaction with molecular targets and pathways within biological systems. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer drugs. Additionally, the compound’s ability to undergo redox reactions makes it a potential candidate for targeting oxidative stress pathways in cells .
Comparación Con Compuestos Similares
Similar Compounds
Daunorubicinone: (8S,10S)-8-Acetyl-6,8,10,11-tetrahydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione.
Doxycycline EP Impurity F: (4S,4aR,5S,5aR,6R,12aS)-2-Acetyl-4-(dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methyl-4a,5a,6,12a-tetrahydrotetracene-1,11(4H,5H)-dione.
Uniqueness
5a,6,11a,12-Tetrahydrotetracene-5,11-dione is unique due to its specific structural configuration and the presence of two ketone groups at positions 5 and 11 This configuration imparts distinct chemical reactivity and potential biological activity compared to other tetracene derivatives
Propiedades
Número CAS |
67396-66-1 |
|---|---|
Fórmula molecular |
C18H14O2 |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
5a,6,11a,12-tetrahydrotetracene-5,11-dione |
InChI |
InChI=1S/C18H14O2/c19-17-13-7-3-1-5-11(13)9-15-16(17)10-12-6-2-4-8-14(12)18(15)20/h1-8,15-16H,9-10H2 |
Clave InChI |
WWEKZAFJCWZKTF-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(CC3=CC=CC=C3C2=O)C(=O)C4=CC=CC=C41 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5'-(Ethane-1,2-diyl)bis[N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine]](/img/structure/B14459086.png)
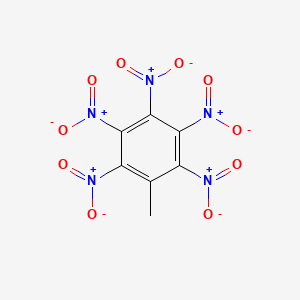
![N,N-Dichloro-4-[(dichloroamino)methyl]benzene-1-sulfonamide](/img/structure/B14459090.png)
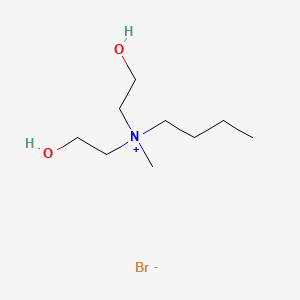
![1(2H)-Naphthalenone, 2-[(2-bromophenyl)methylene]-3,4-dihydro-](/img/structure/B14459101.png)
